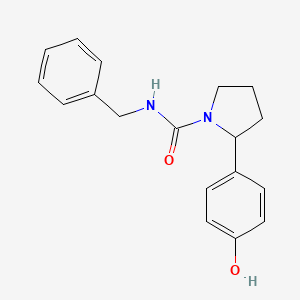![molecular formula C16H27N3O2S B7527937 N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in the 1990s and has since been used extensively in scientific research.
作用機序
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide selectively blocks the endothelin type A receptor (ETA), which is responsible for vasoconstriction, cell proliferation, and inflammation. By blocking ETA, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide can reduce blood pressure, improve cardiac function, and inhibit tumor growth. N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide does not affect the endothelin type B receptor (ETB), which is responsible for vasodilation and clearance of endothelin from the circulation.
Biochemical and Physiological Effects:
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has been shown to have several biochemical and physiological effects in various animal models and human studies. These include:
- Reduction of blood pressure and improvement of cardiac function in patients with heart failure and hypertension.
- Inhibition of tumor growth and metastasis in various cancer models.
- Attenuation of inflammation and oxidative stress in animal models of sepsis, acute lung injury, and diabetic nephropathy.
- Improvement of endothelial function and vascular remodeling in animal models of pulmonary hypertension and atherosclerosis.
実験室実験の利点と制限
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has several advantages for lab experiments, including its high selectivity for ETA, its stable chemical structure, and its availability from commercial sources. However, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide and endothelin receptors. These include:
- Development of more selective and potent ETA antagonists for clinical use.
- Investigation of the role of ETB receptors in various physiological and pathological conditions.
- Exploration of the crosstalk between endothelin receptors and other signaling pathways, such as the renin-angiotensin system and the nitric oxide pathway.
- Identification of biomarkers for predicting the response to ETA antagonists in different patient populations.
- Evaluation of the long-term safety and efficacy of ETA antagonists in clinical trials.
合成法
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is synthesized by reacting N-tert-butyloxycarbonyl-L-phenylalanine with 1,2-diaminobutane in the presence of dicyclohexylcarbodiimide. The resulting intermediate is then reacted with ethanesulfonyl chloride to form N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide.
科学的研究の応用
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is primarily used in scientific research to study the role of endothelin receptors in various physiological and pathological conditions. Endothelin is a peptide that plays a key role in regulating blood pressure, vascular tone, and inflammation. Endothelin receptors are expressed in various tissues and organs, and their activation has been implicated in the pathogenesis of several diseases, including hypertension, heart failure, pulmonary hypertension, and cancer.
特性
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-3-22(20,21)17-15(2)9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUPUPDDGNABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
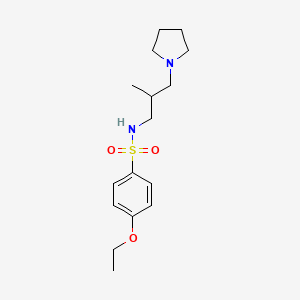
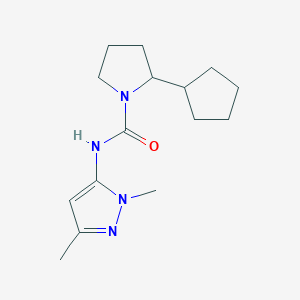
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
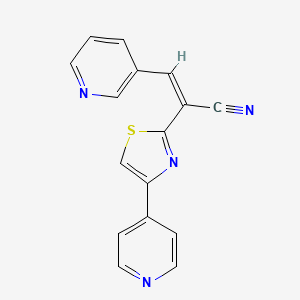
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
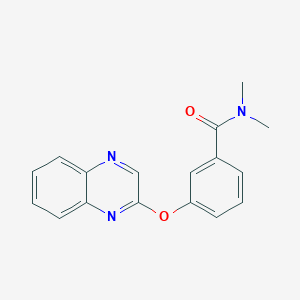
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
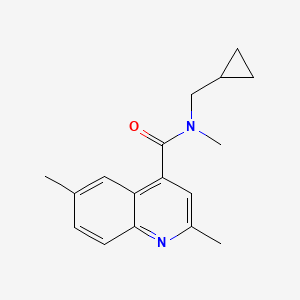
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
